

# Application Note: Transwell Invasion Assay Protocol using Pelitinib

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Pelitinib*

Cat. No.: *B1684513*

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## Introduction

The Transwell invasion assay is a widely used in vitro method to assess the invasive potential of cancer cells and to screen for compounds that may inhibit this process. This application note provides a detailed protocol for performing a Transwell invasion assay using **Pelitinib**, a potent and irreversible inhibitor of the epidermal growth factor receptor (EGFR). **Pelitinib** has been shown to effectively inhibit cancer cell invasion by targeting the EGFR signaling pathway. This protocol is designed to be a comprehensive guide for researchers in oncology and drug development.

## Principle of the Assay

The Transwell invasion assay utilizes a two-chamber system separated by a porous polycarbonate membrane. The upper chamber is coated with a basement membrane matrix, such as Matrigel, which serves as a barrier that cells must degrade and actively move through to mimic invasion in vivo. Cancer cells are seeded in the upper chamber in serum-free medium, while the lower chamber contains a chemoattractant, typically medium supplemented with fetal bovine serum (FBS). The invasive cells migrate through the matrix and the porous membrane towards the chemoattractant in the lower chamber. The addition of an inhibitory compound, such as **Pelitinib**, to the assay allows for the quantification of its effect on cell invasion.

## Mechanism of Action: Pelitinib in Cancer Cell Invasion

**Pelitinib** is an irreversible pan-ErbB tyrosine kinase inhibitor that targets EGFR (ErbB1), HER2/neu (ErbB2), and ErbB4.[1] In many cancers, the overexpression or constitutive activation of EGFR leads to the activation of downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, which promote cell proliferation, survival, and invasion.

Research has demonstrated that **Pelitinib** inhibits the invasion of cancer cells in a dose-dependent manner.[2] Specifically, in hepatocellular carcinoma cells, **Pelitinib** treatment leads to the inhibition of the MAPK and Akt signaling pathways.[2] This inhibition results in the degradation of the transcription factor Twist1, a key regulator of the epithelial-mesenchymal transition (EMT), a process critical for cancer cell invasion and metastasis.[2][3] The degradation of Twist1 leads to a reduction in the expression of mesenchymal markers and a decrease in the invasive capabilities of the cancer cells.

## Data Presentation

The following table summarizes the quantitative data from a study investigating the effect of **Pelitinib** on the invasion of Huh7 hepatocellular carcinoma cells.

Pelitinib Concentration (μM)	Cell Line	Invasion Inhibition (%)	Reference
0	Huh7	0	[2]
0.5	Huh7	Not specified	[2]
1	Huh7	>50	[2]

## Experimental Protocols

This section provides a detailed step-by-step methodology for conducting a Transwell invasion assay to evaluate the effect of **Pelitinib** on cancer cell invasion.

## Materials and Reagents

- Transwell inserts with 8.0 μm pore size polycarbonate membranes (e.g., Corning Costar)

- 24-well plates
- Matrigel Basement Membrane Matrix (e.g., Corning)
- Cancer cell line of interest (e.g., Huh7, MDA-MB-231)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Serum-free cell culture medium
- **Pelitinib** (EKB-569)
- Dimethyl sulfoxide (DMSO) as a vehicle control
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA
- Cotton swabs
- Fixation solution: 4% paraformaldehyde in PBS or methanol
- Staining solution: 0.1% Crystal Violet in 20% methanol
- Microscope with imaging capabilities

## Experimental Workflow



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Caption: Experimental workflow for the Transwell invasion assay with **Pelitinib**.

## Detailed Protocol

### 1. Preparation of Matrigel-Coated Inserts:

- Thaw Matrigel on ice overnight at 4°C.
- Dilute the Matrigel with cold, serum-free medium to a final concentration of 1 mg/mL. The optimal concentration may vary depending on the cell type.[\[4\]](#)
- Add 50-100 µL of the diluted Matrigel solution to the upper chamber of the Transwell inserts. Ensure the entire surface of the membrane is covered.[\[5\]](#)
- Incubate the inserts at 37°C for at least 4-6 hours (or overnight) to allow the Matrigel to solidify.

### 2. Cell Preparation:

- Culture the cancer cells to 70-80% confluency.
- The day before the assay, starve the cells by replacing the complete medium with serum-free medium for 18-24 hours.
- On the day of the assay, detach the cells using trypsin-EDTA and wash them with serum-free medium.
- Resuspend the cells in serum-free medium and perform a cell count. Adjust the cell concentration to  $1 \times 10^5$  to  $5 \times 10^5$  cells/mL.

### 3. Assay Procedure:

- Rehydrate the Matrigel-coated inserts by adding 100 µL of serum-free medium to the upper chamber and incubating for 30 minutes at 37°C.
- Carefully remove the rehydration medium from the inserts.
- Add 500-700 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.

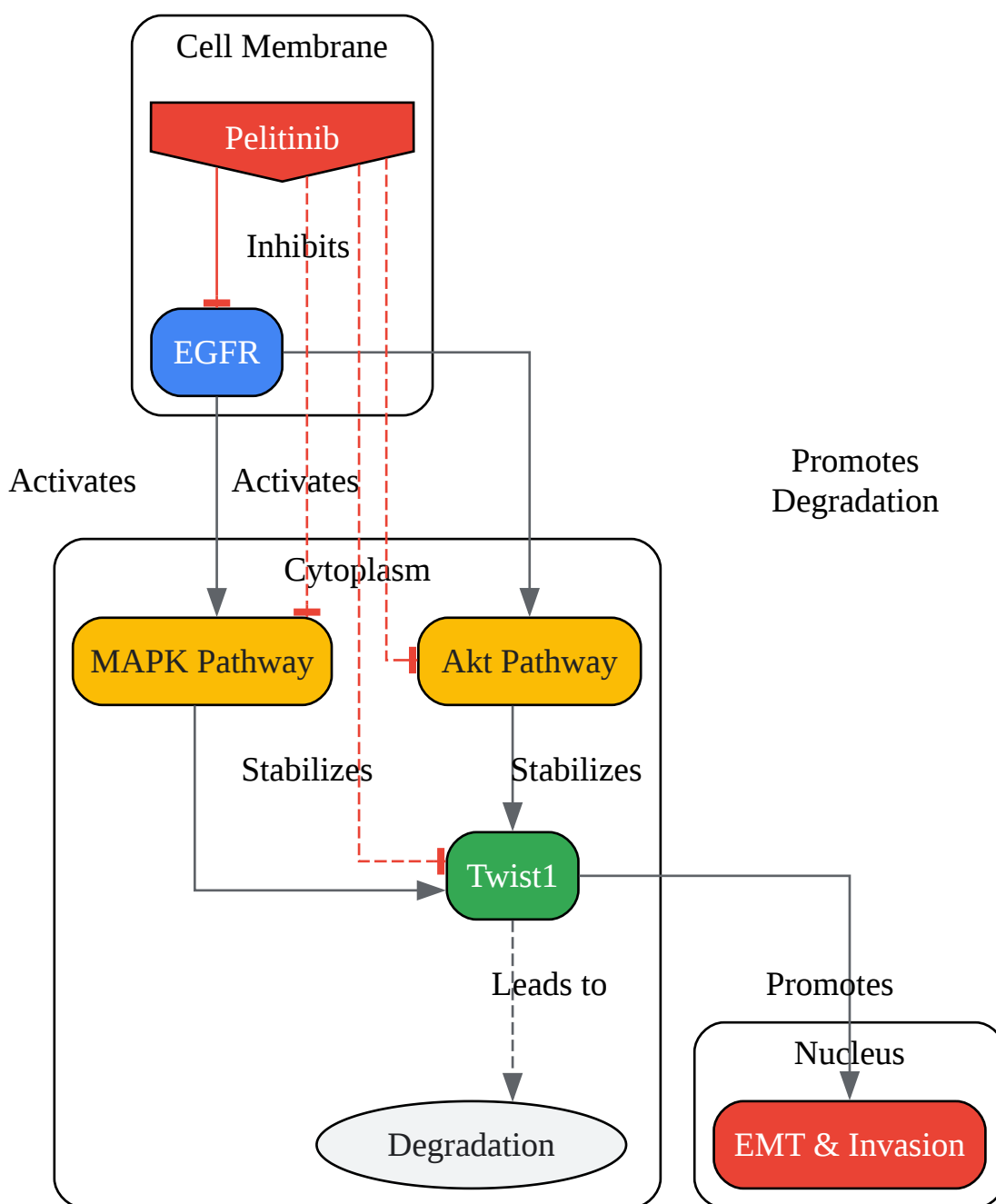
- Prepare the cell suspension with the desired concentrations of **Pelitinib** or vehicle control (DMSO). It is recommended to perform a dose-response experiment (e.g., 0, 0.1, 0.5, 1, 5  $\mu$ M **Pelitinib**).
- Seed 100-200  $\mu$ L of the cell suspension (containing  $1 \times 10^4$  to  $1 \times 10^5$  cells) into the upper chamber of the inserts.
- Incubate the plate at 37°C in a humidified incubator with 5% CO<sub>2</sub> for 24-48 hours. The incubation time should be optimized for the specific cell line being used.

#### 4. Staining and Quantification:

- After incubation, carefully remove the inserts from the wells.
- Use a cotton swab to gently remove the non-invading cells and the Matrigel from the upper surface of the membrane.
- Fix the invaded cells on the lower surface of the membrane by immersing the inserts in a fixation solution (e.g., 4% paraformaldehyde or cold methanol) for 10-20 minutes.
- Wash the inserts with PBS.
- Stain the invaded cells by immersing the inserts in a 0.1% Crystal Violet solution for 15-30 minutes.
- Gently wash the inserts with water to remove excess stain and allow them to air dry.
- Visualize the stained cells under a microscope and capture images from several random fields of view (e.g., 5-10 fields per insert).
- Quantify the number of invaded cells by counting the cells in each field. The results can be expressed as the average number of invaded cells per field or as a percentage of the control.

## Signaling Pathway Diagram

The following diagram illustrates the EGFR signaling pathway and the inhibitory effect of **Pelitinib** on cancer cell invasion.



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Caption: **Pelitinib** inhibits EGFR, leading to the destabilization and degradation of Twist1, thereby suppressing EMT and cell invasion.

## Conclusion

This application note provides a comprehensive protocol for utilizing the Transwell invasion assay to assess the inhibitory effects of **Pelitinib** on cancer cell invasion. The detailed methodology, along with the provided data and pathway diagrams, offers a valuable resource for researchers investigating novel anti-cancer therapeutics targeting cell motility and invasion. The successful implementation of this protocol will enable the generation of robust and reproducible data for the evaluation of potential anti-metastatic agents.

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